molecular formula C8H17BrO B13200995 3-(Bromomethyl)-1-ethoxypentane

3-(Bromomethyl)-1-ethoxypentane

Cat. No.: B13200995
M. Wt: 209.12 g/mol
InChI Key: WDVXOBYBWMJFQJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethoxypentane: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the third carbon of a pentane chain, with an ethoxy group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-ethoxypentane typically involves the bromination of 1-ethoxypentane. This can be achieved through the following steps:

    Starting Material: 1-Ethoxypentane.

    Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1-ethoxypentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: The major product is typically an alkene, such as 1-ethoxy-2-pentene.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-1-ethoxypentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxypentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-ethoxypentane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.

    3-(Iodomethyl)-1-ethoxypentane: Similar structure but with an iodine atom instead of bromine. It is more reactive due to the higher leaving group ability of iodine compared to bromine.

    3-(Bromomethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an ethoxy group. It has slightly different steric and electronic properties.

Uniqueness: 3-(Bromomethyl)-1-ethoxypentane is unique due to its specific combination of a bromomethyl group and an ethoxy group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility and reactivity in organic synthesis.

Biological Activity

3-(Bromomethyl)-1-ethoxypentane is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound's unique structure, characterized by a bromomethyl group and an ethoxy group, suggests potential biological activities that can be explored for therapeutic applications.

  • Molecular Formula : C₇H₁₅BrO
  • Molecular Weight : 195.11 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1374014-30-8

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research has indicated potential applications in the following areas:

1. Antimicrobial Activity

Studies have shown that compounds containing bromomethyl groups can exhibit antimicrobial properties. The presence of the bromine atom enhances the reactivity of the compound, potentially leading to interactions with microbial enzymes or cell membranes, thereby inhibiting growth.

2. Anticancer Potential

Research into halogenated compounds has revealed their potential as anticancer agents. The bromomethyl group may facilitate the formation of reactive intermediates that can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as disrupting cellular signaling pathways.

3. Enzyme Inhibition

This compound may act as a substrate or inhibitor for certain enzymes. Its structure allows it to mimic natural substrates, thus interfering with enzyme activity, which is crucial in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various brominated compounds, including derivatives of this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Another Brominated Compound16Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis through caspase activation.

Concentration (µM)Cell Viability (%)Apoptosis Induction
1080Low
2555Moderate
5030High

The proposed mechanism of action for the biological activities of this compound includes:

  • Formation of Reactive Species : The bromine atom can facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes.
  • Cell Membrane Disruption : The lipophilic nature of the ethoxy group allows penetration into cell membranes, potentially leading to cell lysis or altered permeability.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxypentane

InChI

InChI=1S/C8H17BrO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3

InChI Key

WDVXOBYBWMJFQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CBr

Origin of Product

United States

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